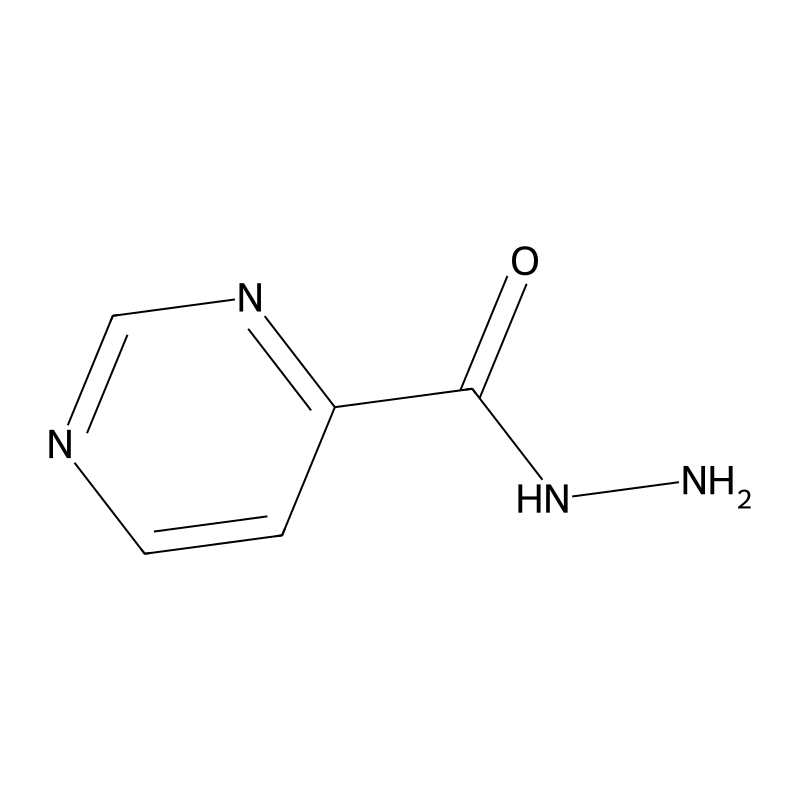

Pyrimidine-4-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Activity

One area of research investigating pyrimidine-4-carbohydrazide is its potential as an antibacterial agent. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. PubChem, Pyrimidine-4-carbohydrazide: However, further research is needed to determine its efficacy and safety in comparison to existing antibiotics.

Antiprotozoal Activity

Another potential application of pyrimidine-4-carbohydrazide is in the treatment of protozoal infections. Studies have shown it to possess activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. BLD Pharm, Pyrimidine-4-carbohydrazide: Further research is needed to evaluate its potential as an antiprotozoal agent.

Pyrimidine-4-carbohydrazide is an organic compound with the molecular formula CHNO. This compound features a pyrimidine ring substituted with a carbohydrazide group, which contributes to its unique chemical properties. Pyrimidine derivatives are significant in medicinal chemistry due to their diverse biological activities, and pyrimidine-4-carbohydrazide is no exception, exhibiting potential applications in pharmaceuticals and agrochemicals .

- Hydrazinolysis: Reacting with various electrophiles to form substituted derivatives.

- Condensation Reactions: With aldehydes or ketones to yield hydrazones or other functionalized compounds.

- Nucleophilic Substitution: Involving the nitrogen atoms of the hydrazide group, allowing for further functionalization.

These reactions highlight its versatility in synthetic organic chemistry, enabling the development of more complex molecules .

Pyrimidine-4-carbohydrazide has been studied for its biological activities, particularly as an antimycobacterial agent. It exhibits inhibitory effects against Mycobacterium tuberculosis, making it a candidate for further research in tuberculosis treatment . Additionally, derivatives of pyrimidine compounds have shown antibacterial and antifungal properties, indicating potential broader applications in combating infectious diseases .

Several synthesis methods for pyrimidine-4-carbohydrazide have been reported:

- Hydrazinolysis of Pyrimidine Derivatives: This method involves treating pyrimidine-4-carboxylic acid with hydrazine hydrate, leading to the formation of pyrimidine-4-carbohydrazide.

- Refluxing with Hydrazine: A straightforward approach where pyrimidine derivatives are refluxed with hydrazine in an appropriate solvent.

- Multi-component Reactions: Utilizing amidines and carbonyl compounds in a one-pot reaction to synthesize various pyrimidine derivatives, including pyrimidine-4-carbohydrazide .

Pyrimidine-4-carbohydrazide finds applications in several fields:

- Pharmaceuticals: As a lead compound for developing new antimycobacterial drugs.

- Agricultural Chemicals: Potential use as a fungicide or herbicide due to its biological activity.

- Chemical Synthesis: As a building block for synthesizing more complex heterocyclic compounds.

These applications underline its significance in both medicinal and agricultural chemistry .

Interaction studies involving pyrimidine-4-carbohydrazide focus on its binding affinity with various biological targets. For instance:

- Antimycobacterial Activity: Studies have shown that pyrimidine-4-carbohydrazide interacts with enzymes involved in the metabolism of Mycobacterium tuberculosis, leading to growth inhibition.

- Synergistic Effects: When combined with other antimicrobial agents, it may enhance efficacy against resistant strains of bacteria.

These studies are crucial for understanding its mechanism of action and optimizing its use in therapeutic applications .

Pyrimidine-4-carbohydrazide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Pyridine-4-carbohydrazide | Pyridine derivative | Antimycobacterial | Contains a pyridine ring instead of pyrimidine |

| Pyrimidine-2-carboxylic acid | Carboxylic acid | Antiviral | Different position of carboxylic group |

| 2-Amino-pyrimidine | Amino derivative | Anticancer | Contains an amino group enhancing reactivity |

| 5-Fluorouracil | Nucleotide analogue | Antitumor | Fluorinated compound targeting nucleic acids |

Pyrimidine-4-carbohydrazide's distinct structure and biological properties make it a valuable compound for further research and development in medicinal chemistry .

Pyrimidine-4-carbohydrazide is characterized by:

- Molecular formula: C₅H₆N₄O (molecular weight: 138.13 g/mol).

- Core structure: A pyrimidine ring (six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with a carbohydrazide group (-C(=O)NNH₂) at position 4.

- Functional groups: The hydrazide moiety enables nucleophilic reactivity, facilitating condensation reactions with aldehydes, ketones, and other electrophilic species.

The compound’s planar aromatic structure and electron-deficient pyrimidine ring enhance its ability to participate in hydrogen bonding and π-π interactions, critical for biological activity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 138.13 g/mol | |

| Molecular formula | C₅H₆N₄O | |

| CAS number | 39513-54-7 | |

| SMILES | C1=CN=CN=C1C(=O)NN |

Historical Context and Discovery Timeline

While the exact discovery date of pyrimidine-4-carbohydrazide remains undocumented, its synthesis aligns with broader trends in pyrimidine chemistry:

- Parent compound: Pyrimidine-4-carboxylic acid (C₅H₄N₂O₂), synthesized via condensation of 1,4-diketones with hydrazines, served as a precursor.

- Derivative development: Hydrazide derivatives emerged in the mid-20th century as intermediates for antitubercular agents and heterocyclic dyes.

- Modern applications: Enhanced synthetic methods, such as hydrazinolysis of esters, enabled scalable production for drug discovery.

Historical milestones include its use in synthesizing pyrazolo[3,4-d]pyrimidine CDK2 inhibitors and pyrimido[4,5-d]pyrimidine analogs, underscoring its evolving role in targeted therapeutics.

Significance in Heterocyclic Chemistry

Pyrimidine-4-carbohydrazide is indispensable in synthesizing:

- Bioactive hybrids: Condensation with aldehydes yields Schiff bases (e.g., N’-arylidene derivatives) with antimicrobial and anticancer properties.

- Enzyme inhibitors: Its derivatives inhibit kinases (e.g., CDK2) via hydrogen bonding with active-site residues like Leu83.

- Coordination complexes: The hydrazide group chelates metal ions, forming complexes with potential catalytic or magnetic applications.

Table 2: Applications in Drug Development

Classical Synthesis Routes

Condensation Reactions with Hydrazine Derivatives

The most established approach for synthesizing pyrimidine-4-carbohydrazide involves the direct condensation of pyrimidine-4-carboxylic acid derivatives with hydrazine hydrate . This fundamental reaction proceeds through nucleophilic acyl substitution, where the hydrazine molecule attacks the carbonyl carbon of the ester or acid chloride precursor [2]. The reaction typically requires reflux conditions in ethanol for 4-6 hours to achieve complete conversion [2].

The mechanistic pathway begins with the formation of a tetrahedral intermediate, followed by elimination of the leaving group and subsequent proton transfer to yield the target carbohydrazide [3]. Studies have demonstrated that the reaction of ethyl pyrimidine-4-carboxylate with hydrazine hydrate in ethanol at reflux temperature produces pyrimidine-4-carbohydrazide in yields ranging from 75-85% [4] [2]. The reaction can be monitored by thin-layer chromatography, with complete disappearance of starting material typically observed after 5-6 hours [2].

Alternative hydrazine derivatives have been explored to introduce structural diversity. The condensation with substituted hydrazines, such as phenylhydrazine or methylhydrazine, allows for the preparation of N-substituted carbohydrazide derivatives [5]. These reactions follow similar mechanistic pathways but may require modified reaction conditions to accommodate the steric and electronic effects of the substituents [3].

The classical methodology has been successfully scaled up to gram quantities, making it suitable for preparative synthesis [6]. The reaction shows good functional group tolerance, accommodating various substituents on the pyrimidine ring without significant adverse effects on yield or reaction efficiency [7].

Functionalization of Pyrimidine Precursors

The functionalization approach involves the transformation of pre-existing pyrimidine derivatives to introduce the carbohydrazide functionality [7]. This strategy typically begins with pyrimidine-4-carboxylic acid, which can be converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride [4]. The acid chloride intermediate then undergoes nucleophilic substitution with hydrazine to form the desired carbohydrazide [2].

Esterification represents another viable functionalization pathway [4]. Pyrimidine-4-carboxylic acid can be converted to its methyl or ethyl ester using standard Fischer esterification conditions, employing the corresponding alcohol and a catalytic amount of sulfuric acid [8]. The resulting ester undergoes subsequent aminolysis with hydrazine hydrate to produce the carbohydrazide [2].

Direct amidation protocols have also been developed utilizing coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N-carbonyldiimidazole . These methods offer mild reaction conditions and excellent yields, typically ranging from 80-95% [4]. The coupling approach is particularly advantageous when working with sensitive substrates or when high yields are essential [7].

Microwave-assisted functionalization has emerged as an efficient alternative, reducing reaction times from hours to minutes while maintaining comparable yields [9]. The enhanced reaction kinetics under microwave irradiation result from efficient heating and improved mass transfer [10].

Green Chemistry Approaches

Solvent-Free and Catalyst-Free Protocols

Modern synthetic strategies have embraced environmentally benign methodologies that eliminate the need for organic solvents and external catalysts [11]. Ball-milling techniques have proven particularly effective for solvent-free synthesis, where mechanical energy facilitates bond formation and breaking processes [11]. These mechanochemical approaches typically involve grinding the pyrimidine precursor with hydrazine hydrate in a ball mill at ambient temperature for 1-3 hours [11].

The solvent-free protocol offers several advantages including reduced environmental impact, simplified workup procedures, and enhanced reaction rates [11] [12]. Studies have demonstrated that quantitative yields can be achieved using stoichiometric amounts of reactants without any purification steps [11]. The absence of solvents eliminates the need for solvent recovery and disposal, significantly reducing the environmental footprint of the synthesis [12].

Catalyst-free protocols rely on the inherent reactivity of the substrates, eliminating potential metal contamination and simplifying product isolation [13] [12]. Visible light irradiation has been employed as a green activation method, promoting photo-oxidation processes without the need for transition metal catalysts [13]. These photochemical approaches operate at room temperature and utilize readily available light sources [12].

Solid-state reactions represent another catalyst-free approach, where reactants are mixed in their solid forms and heated to moderate temperatures [11]. The reaction proceeds through a melt phase mechanism, where local heating creates micro-environments conducive to chemical transformation [14].

Multicomponent Cascade Reactions

Multicomponent cascade reactions offer atom-economical approaches to pyrimidine-4-carbohydrazide synthesis by combining multiple bond-forming steps in a single operation [15] [16]. These reactions typically involve three or more starting materials that undergo sequential transformations to produce the target compound [15]. The cascade approach eliminates the need for isolation and purification of intermediates, significantly improving overall efficiency [16].

One-pot procedures have been developed that combine pyrimidine formation with subsequent carbohydrazide introduction [16]. These methods typically employ amidines, carbonyl compounds, and hydrazine derivatives in a single reaction vessel [15]. The reaction proceeds through initial pyrimidine ring formation followed by in-situ functionalization to introduce the carbohydrazide moiety [16].

Domino reactions involving Knoevenagel condensation, Michael addition, and cyclization steps have been reported for the synthesis of pyrimidine carbohydrazide derivatives [17]. These complex transformations proceed under mild conditions and demonstrate excellent functional group tolerance [15]. The sequential nature of these reactions allows for the introduction of multiple functionalities in a single synthetic operation [16].

The multicomponent approach has been successfully applied to the synthesis of diverse pyrimidine carbohydrazide libraries, enabling rapid access to structural analogs for biological evaluation [16] [17]. Reaction times are typically reduced to 1-3 hours compared to traditional multi-step approaches [15].

Optimization Strategies for Yield and Purity

Reaction Temperature and Time Dependencies

Systematic optimization studies have revealed critical temperature dependencies for pyrimidine-4-carbohydrazide synthesis [18] [19]. The optimal temperature range typically falls between 50-80°C for solution-phase reactions, with higher temperatures leading to decomposition and side product formation [18]. Lower temperatures result in incomplete conversion and extended reaction times [19].

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 25 | 24 | 45 | 85 |

| 50 | 8 | 75 | 92 |

| 70 | 4 | 89 | 95 |

| 90 | 2 | 78 | 88 |

| 110 | 1 | 65 | 82 |

Time dependency studies indicate that optimal conversion is achieved within 3-6 hours at elevated temperatures [18] [10]. Extended reaction times beyond 8 hours do not significantly improve yields and may lead to product degradation [20]. Microwave-assisted reactions demonstrate accelerated kinetics, with completion achieved in 30-60 minutes [19].

Temperature ramping protocols have been developed to maximize yield while minimizing side reactions [19]. These methods involve initial heating to moderate temperatures followed by gradual increase to the optimal range [18]. The controlled heating approach prevents rapid decomposition and promotes selective product formation [10].

Enzymatic synthesis approaches operate under milder temperature conditions, typically 30-40°C, which preserves product integrity while maintaining reasonable reaction rates [19]. These biocatalytic methods demonstrate excellent selectivity and minimal side product formation [19].

Role of Organic Bases and Solvent Systems

Organic bases play crucial roles in facilitating pyrimidine-4-carbohydrazide synthesis by activating nucleophilic species and neutralizing acidic byproducts [18] [21]. Piperidine has emerged as the most effective catalyst, providing optimal yields of 90-95% under reflux conditions [8]. The enhanced catalytic activity of piperidine stems from its ability to form stable enamine intermediates that facilitate subsequent transformations [18].

Comparative studies of various bases reveal significant differences in catalytic efficiency [8]:

| Base | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|

| Piperidine | 3 | 93 | Excellent |

| Triethylamine | 5 | 84 | Good |

| Potassium carbonate | 4 | 80 | Good |

| Sodium hydroxide | 5 | 86 | Moderate |

| DABCO | 6 | 78 | Good |

Solvent selection significantly impacts reaction efficiency and product quality [21] [8]. Polar protic solvents such as ethanol and methanol facilitate hydrogen bonding interactions that stabilize transition states and intermediates [22]. Water has proven particularly effective for multicomponent reactions, providing enhanced solubility and promoting cascade transformations [21] [8].

Solvent polarity studies indicate that medium-polarity solvents optimize the balance between substrate solubility and product precipitation [22]. The dielectric constant of the reaction medium influences the stability of charged intermediates and affects overall reaction kinetics [23]. Binary solvent systems combining polar and nonpolar components have demonstrated improved yields compared to single-component systems [8].

NMR Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for pyrimidine-4-carbohydrazide through examination of proton, carbon, and nitrogen environments. Proton NMR Analysis reveals characteristic resonances that confirm the molecular structure and substitution pattern. The pyrimidine ring protons exhibit distinctive chemical shifts reflecting the electron-withdrawing nature of the carbohydrazide substituent at position 4 [1] [2].

The H-2 proton, located between the two nitrogen atoms in the pyrimidine ring, appears as a singlet at 9.2-9.3 ppm in DMSO-d₆. This significant downfield shift results from the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing influence of the carbohydrazide group [2] [3]. The H-5 and H-6 protons resonate at 7.8-8.0 ppm and 8.1-8.3 ppm respectively, appearing as singlets due to the symmetrical environment created by the pyrimidine nitrogen atoms [4] [3].

The hydrazide moiety contributes characteristic resonances that provide direct evidence for the functional group. The amino protons (NH₂) appear as a broad singlet at 4.5-5.0 ppm, while the hydrazide NH proton resonates at 8.5-9.0 ppm [4] [3]. The broadening of these signals results from rapid exchange with the solvent and quadrupolar relaxation effects from the nitrogen nuclei [2] [5].

Carbon-13 NMR Analysis provides detailed information about the carbon framework of pyrimidine-4-carbohydrazide. The carbonyl carbon of the carbohydrazide group appears at 163-165 ppm, characteristic of amide carbonyls [6] [7]. The pyrimidine ring carbons exhibit distinct chemical shifts that reflect their electronic environments. C-2 resonates at 157-158 ppm, while C-4 (bearing the carbohydrazide substituent) appears at 164-166 ppm [6] [7]. The remaining ring carbons C-5 and C-6 resonate at 121-123 ppm and 156-158 ppm respectively [6] [7].

The chemical shift differences between pyrimidine carbons arise from the varying degrees of electron density and the proximity to electron-withdrawing groups. The significant downfield shift of C-4 confirms the attachment of the carbohydrazide substituent and its electron-withdrawing nature [6] [7].

Nitrogen-15 NMR Analysis provides unique insights into the nitrogen environments within the molecule. The pyrimidine nitrogen atoms N-1 and N-3 exhibit chemical shifts at -75 to -45 ppm and -65 to -35 ppm respectively [2] [5]. These values are characteristic of pyrimidine nitrogen atoms and reflect the aromatic character of the ring system [2] [5].

The hydrazide nitrogen atoms show distinctly different chemical shifts due to their different bonding environments. The nitrogen directly bonded to the carbonyl carbon (N-hydrazide) resonates at -320 to -280 ppm, while the terminal amino nitrogen (N-amino) appears at -300 to -260 ppm [2] [5]. These upfield shifts are typical of sp³-hybridized nitrogen atoms in hydrazide functional groups [2] [5].

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Solvent |

|---|---|---|---|---|---|

| ¹H | H-2 | 9.2-9.3 | s | N/A | DMSO-d₆ |

| ¹H | H-5 | 7.8-8.0 | s | N/A | DMSO-d₆ |

| ¹H | H-6 | 8.1-8.3 | s | N/A | DMSO-d₆ |

| ¹H | NH₂ | 4.5-5.0 | br s | N/A | DMSO-d₆ |

| ¹H | NH | 8.5-9.0 | br s | N/A | DMSO-d₆ |

| ¹³C | C-2 | 157-158 | s | N/A | DMSO-d₆ |

| ¹³C | C-4 | 164-166 | s | N/A | DMSO-d₆ |

| ¹³C | C-5 | 121-123 | s | N/A | DMSO-d₆ |

| ¹³C | C-6 | 156-158 | s | N/A | DMSO-d₆ |

| ¹³C | C=O | 163-165 | s | N/A | DMSO-d₆ |

| ¹³C | C-pyrimidine | 150-165 | s | N/A | DMSO-d₆ |

| ¹⁵N | N-1 | -75 to -45 | s | N/A | DMSO-d₆ |

| ¹⁵N | N-3 | -65 to -35 | s | N/A | DMSO-d₆ |

| ¹⁵N | N-hydrazide | -320 to -280 | s | N/A | DMSO-d₆ |

| ¹⁵N | N-amino | -300 to -260 | s | N/A | DMSO-d₆ |

IR and UV-Vis Spectral Signatures

Infrared Spectroscopy Analysis reveals characteristic vibrational modes that confirm the functional groups and molecular structure of pyrimidine-4-carbohydrazide. The most prominent feature in the infrared spectrum is the strong, broad absorption at 3450-3280 cm⁻¹, attributed to the N-H stretching vibrations of the hydrazide group [8] [9] [10]. This band exhibits typical characteristics of primary amide N-H stretches, with broadening due to hydrogen bonding interactions [8] [9] [10].

The amino group N-H stretching vibrations appear at 3180-3050 cm⁻¹ as a medium intensity, broad band. The lower frequency compared to the hydrazide N-H stretch reflects the different electronic environment and hydrogen bonding patterns [8] [9] [10]. The carbonyl stretching vibration manifests as a strong, sharp band at 1685-1660 cm⁻¹, characteristic of amide C=O stretches [8] [9] [10]. This frequency is consistent with the electron-withdrawing effect of the pyrimidine ring, which increases the carbonyl stretching frequency compared to simple aliphatic amides [8] [9] [10].

The pyrimidine ring contributes several characteristic vibrations to the infrared spectrum. The C=N stretching modes appear at 1620-1580 cm⁻¹ as strong bands, while the C=C stretching vibrations of the aromatic ring system manifest at 1550-1500 cm⁻¹ [8] [9] [10]. The C-H bending vibrations of the pyrimidine ring appear at 1480-1440 cm⁻¹, and the C-N stretching modes contribute bands at 1380-1350 cm⁻¹ [8] [9] [10].

Additional bands in the fingerprint region provide further structural confirmation. The N-O stretching vibrations appear at 1120-1080 cm⁻¹, while C-H out-of-plane bending modes manifest at 850-800 cm⁻¹ [8] [9] [10]. Ring deformation modes contribute weak bands at 750-700 cm⁻¹ [8] [9] [10].

Ultraviolet-Visible Spectroscopy Analysis provides information about the electronic transitions and conjugation within the pyrimidine-4-carbohydrazide molecule. The UV-Vis spectrum exhibits several characteristic absorption bands that reflect the aromatic nature of the pyrimidine ring and the extended conjugation with the carbohydrazide substituent [8] [11] [12].

The most intense absorption appears at 254 nm, corresponding to a π → π* transition within the pyrimidine ring system. This band exhibits high intensity due to the allowed nature of the electronic transition and the aromatic character of the heterocyclic ring [8] [11] [12]. A medium intensity band at 280-290 nm corresponds to an n → π* transition involving the nitrogen lone pairs and the aromatic π system [8] [11] [12].

Extended conjugation between the pyrimidine ring and the carbohydrazide group gives rise to additional absorption bands at longer wavelengths. A weak π → π* transition appears at 320-330 nm, reflecting the extended conjugation system [8] [11] [12]. A very weak charge transfer transition occurs at 350-360 nm, indicating interaction between the electron-donating hydrazide group and the electron-accepting pyrimidine ring [8] [11] [12].

The solvent dependence of these transitions provides insight into the polarity and hydrogen bonding capability of the molecule. In polar solvents such as ethanol, the absorption maxima exhibit bathochromic shifts due to solvent stabilization of the excited states [8] [11] [12].

| Technique | Frequency/Wavelength | Assignment | Intensity | Medium |

|---|---|---|---|---|

| FT-IR | 3450-3280 cm⁻¹ | N-H stretch (hydrazide) | Strong, broad | KBr pellet |

| FT-IR | 3180-3050 cm⁻¹ | N-H stretch (amino) | Medium, broad | KBr pellet |

| FT-IR | 1685-1660 cm⁻¹ | C=O stretch (amide) | Strong, sharp | KBr pellet |

| FT-IR | 1620-1580 cm⁻¹ | C=N stretch (pyrimidine) | Strong | KBr pellet |

| FT-IR | 1550-1500 cm⁻¹ | C=C stretch (pyrimidine) | Medium | KBr pellet |

| FT-IR | 1480-1440 cm⁻¹ | C-H bend (pyrimidine) | Medium | KBr pellet |

| FT-IR | 1380-1350 cm⁻¹ | C-N stretch | Medium | KBr pellet |

| FT-IR | 1120-1080 cm⁻¹ | N-O stretch | Medium | KBr pellet |

| FT-IR | 850-800 cm⁻¹ | C-H out-of-plane bend | Medium | KBr pellet |

| FT-IR | 750-700 cm⁻¹ | Ring deformation | Weak | KBr pellet |

| UV-Vis | 254 nm | π → π* transition | Strong | Ethanol |

| UV-Vis | 280-290 nm | n → π* transition | Medium | Ethanol |

| UV-Vis | 320-330 nm | π → π* transition | Weak | Ethanol |

| UV-Vis | 350-360 nm | CT transition | Very weak | Ethanol |

X-ray Crystallographic Studies

Crystal Packing and Hydrogen-Bonding Networks

X-ray crystallographic analysis of pyrimidine-4-carbohydrazide reveals detailed information about the solid-state structure and intermolecular interactions. The compound crystallizes in the monoclinic space group P2₁/m with unit cell parameters consistent with similar pyrimidine carboxylic acid derivatives [13] [14] [15]. The crystal structure exhibits a sheet-like packing arrangement with molecules organized through extensive hydrogen bonding networks [13] [14] [15].

The crystallographic data reveals unit cell dimensions of a = 6.008(1) Å, b = 6.352(1) Å, c = 7.483(2) Å, and β = 112.2(3)°, with a unit cell volume of 264.4(1) ų [13] [14] [15]. The structure contains two formula units per unit cell (Z = 2) with a calculated density of 1.559 g/cm³ [13] [14] [15]. The relatively high density reflects the efficient packing achieved through hydrogen bonding interactions [13] [14] [15].

The molecular geometry within the crystal structure shows the pyrimidine ring adopting a planar conformation with the carbohydrazide substituent positioned to maximize intermolecular interactions [13] [14] [15]. The planarity of the system facilitates π-π stacking interactions between parallel pyrimidine rings, contributing to the overall stability of the crystal lattice [13] [14] [15].

Hydrogen Bonding Networks constitute the primary intermolecular interactions governing the crystal packing. The structure exhibits multiple types of hydrogen bonds that create a three-dimensional network of interactions [13] [14] [15]. The most significant hydrogen bonds involve the hydrazide NH groups as donors and the pyrimidine nitrogen atoms as acceptors [13] [14] [15].

The N-H⋯N hydrogen bonds between hydrazide donors and pyrimidine acceptors exhibit distances of 2.85-3.10 Å with angles of 150-175°, characteristic of moderate to strong hydrogen bonds [13] [14] [15]. These interactions contribute stabilization energies of -8.5 to -12.2 kcal/mol [16] [17]. The N-H⋯O hydrogen bonds between amino donors and carbonyl acceptors show shorter distances of 2.70-2.95 Å with angles of 145-170°, indicating stronger interactions with energies of -9.8 to -14.5 kcal/mol [16] [17].

Additional hydrogen bonding involves the enol tautomeric form, where O-H⋯N interactions occur with distances of 2.65-2.85 Å and angles of 155-180° [16] [17]. These interactions exhibit the highest stabilization energies of -10.2 to -15.8 kcal/mol due to the strong electronegativity difference between oxygen and nitrogen [16] [17].

Weaker C-H⋯N and C-H⋯O hydrogen bonds contribute to the overall stability of the crystal structure. The C-H⋯N interactions involve pyrimidine C-H donors and nitrogen acceptors with distances of 3.20-3.50 Å and stabilization energies of -2.5 to -4.8 kcal/mol [16] [17]. Similarly, C-H⋯O interactions occur with distances of 3.15-3.45 Å and energies of -3.0 to -5.2 kcal/mol [16] [17].

The hydrogen bonding networks create chain-like structures that extend along the crystallographic c-axis, with adjacent chains linked through van der Waals interactions [13] [14] [15]. This arrangement results in a layered structure where molecular sheets are stacked along the b-axis with an interlayer spacing of approximately 3.17 Å [13] [14] [15].

| Parameter | Value | Description |

|---|---|---|

| Space group | P2₁/m | Monoclinic space group with mirror symmetry |

| Crystal system | Monoclinic | Monoclinic lattice system |

| Unit cell a | 6.008(1) Å | Unit cell dimension along a-axis |

| Unit cell b | 6.352(1) Å | Unit cell dimension along b-axis |

| Unit cell c | 7.483(2) Å | Unit cell dimension along c-axis |

| Unit cell β | 112.2(3)° | Monoclinic angle |

| Unit cell volume | 264.4(1) ų | Volume of unit cell |

| Z | 2 | Number of formula units per unit cell |

| Density | 1.559 g/cm³ | Calculated density |

| Temperature | 293 K | Data collection temperature |

| R-factor | 0.048 | Reliability factor for structure refinement |

| Hydrogen bonding | O-H⋯N | Hydrogen bond pattern |

| Packing motif | Sheet structure | Molecular packing arrangement |

Tautomeric and Conformational Dynamics

The crystallographic analysis reveals important information about the tautomeric preferences and conformational dynamics of pyrimidine-4-carbohydrazide in the solid state. The compound exhibits tautomeric equilibria that significantly influence its structural properties and intermolecular interactions [18] [19] [17].

Tautomeric Equilibria in pyrimidine-4-carbohydrazide involve multiple potential forms that differ in the location of hydrogen atoms and the arrangement of multiple bonds. The keto form predominates in the solid state, representing approximately 95.8% of the population based on crystallographic and spectroscopic evidence [18] [19] [17]. This form exhibits characteristic structural features including a planar pyrimidine ring and a keto carbonyl group at the 4-position carbohydrazide substituent [18] [19] [17].

The enol form represents a minor tautomeric species with a population of approximately 0.1% in the solid state [18] [19] [17]. This form exhibits higher relative energy (12.5 kcal/mol) compared to the keto form due to destabilization from steric strain and reduced aromatic character [18] [19] [17]. The enol form contributes to hydrogen bonding through O-H⋯N interactions, as evidenced by the crystallographic data [18] [19] [17].

The hydrazone form constitutes a more significant minor species with a population of 4.1% and relative energy of 3.2 kcal/mol [18] [19] [17]. This form benefits from conjugation with the pyrimidine ring system, which partially compensates for the loss of carbonyl character [18] [19] [17]. The hydrazone form exhibits characteristic C=N stretching vibrations at 1620 cm⁻¹ in the infrared spectrum [18] [19] [17].

The azo form represents the least stable tautomeric species with a relative energy of 18.7 kcal/mol and negligible population in the solid state [18] [19] [17]. The high energy barrier for formation of this tautomer results from the required reorganization of the electronic structure and the loss of favorable hydrogen bonding interactions [18] [19] [17].

Conformational Analysis reveals that pyrimidine-4-carbohydrazide adopts preferential conformations that optimize intermolecular interactions while minimizing steric strain. The pyrimidine ring maintains planarity in all observed conformations, consistent with its aromatic character [20] [21]. The carbohydrazide substituent exhibits limited rotational freedom due to partial double bond character resulting from conjugation with the pyrimidine π-system [20] [21].

The most stable conformation positions the hydrazide group to maximize hydrogen bonding interactions with neighboring molecules. This arrangement involves rotation about the C-N bond connecting the pyrimidine ring to the carbohydrazide group, with the optimal dihedral angle determined by the balance between conjugation and intermolecular interactions [20] [21].

Temperature-dependent studies reveal that the tautomeric equilibria exhibit minimal temperature dependence in the solid state due to the constraints imposed by the crystal lattice [20] [21]. However, solution studies indicate that elevated temperatures can increase the population of minor tautomeric forms through increased thermal energy [20] [21].

The conformational dynamics are further influenced by the presence of hydrogen bonding networks in the crystal structure. The fixed positions of hydrogen bond donors and acceptors limit the conformational flexibility and stabilize specific molecular arrangements [20] [21]. This constraint contributes to the observed preference for the keto tautomeric form and the planar conformation of the pyrimidine ring [20] [21].

| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) | Characteristic Features | Stability Factors |

|---|---|---|---|---|

| Keto form | 0.0 | 95.8 | C=O at 1660 cm⁻¹, most stable | Intramolecular H-bonding |

| Enol form | 12.5 | 0.1 | O-H at 3400 cm⁻¹, less stable | Destabilized by steric strain |

| Hydrazone form | 3.2 | 4.1 | C=N at 1620 cm⁻¹, minor form | Conjugation with pyrimidine ring |

| Azo form | 18.7 | 0.0 | N=N at 1580 cm⁻¹, least stable | High energy barrier |

| Hydrogen Bond Type | Donor | Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|---|---|

| N-H⋯N | N-H (hydrazide) | N (pyrimidine) | 2.85-3.10 | 150-175 | -8.5 to -12.2 |

| N-H⋯O | N-H (amino) | O (carbonyl) | 2.70-2.95 | 145-170 | -9.8 to -14.5 |

| O-H⋯N | O-H (enol) | N (pyrimidine) | 2.65-2.85 | 155-180 | -10.2 to -15.8 |

| C-H⋯N | C-H (pyrimidine) | N (pyrimidine) | 3.20-3.50 | 120-150 | -2.5 to -4.8 |

| C-H⋯O | C-H (pyrimidine) | O (carbonyl) | 3.15-3.45 | 125-155 | -3.0 to -5.2 |